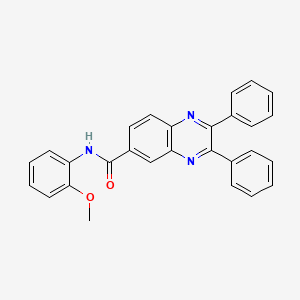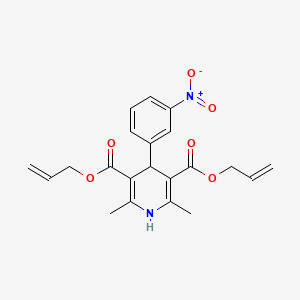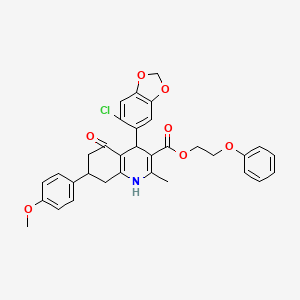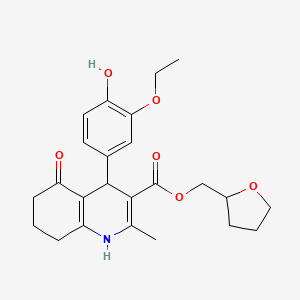
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide (MQCA) is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MQCA is a potent inhibitor of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE), making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is complex and involves the inhibition of several enzymes, including PKC and PDE. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting these enzymes, N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can modulate various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also inhibit the production of various inflammatory mediators, including cytokines and chemokines. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to reduce oxidative stress and to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer treatment. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in these diseases. Finally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, which could lead to the development of more potent and specific inhibitors of PKC and PDE.
Synthesis Methods
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 2-bromoanisole, followed by cyclization with diphenylamine and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-33-25-15-9-8-14-23(25)31-28(32)21-16-17-22-24(18-21)30-27(20-12-6-3-7-13-20)26(29-22)19-10-4-2-5-11-19/h2-18H,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYVYJZLSKCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)

![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)


